molecular formula C31H25N3O7 B560340 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate CAS No. 1811539-32-8

2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate

Cat. No. B560340
CAS RN: 1811539-32-8
M. Wt: 551.555
InChI Key: DWUIXAGWHCMXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescent dye;  supplied as an NHS ester for coupling to primary amine groups. Compatible with self-labeling tag systems, e.g. HaloTag® and SNAP-tag®. Suitable for confocal fluorescent imaging and super resolution microscopy (SRM) techniques, such as dSTORM (live and fixed cells). Cell permeable. Excitation maximum = 549 nm;  emission maximum = 571 nm;  Quantum yield = 0.88;  Extinction coefficient = 101,000 M-1cm-1;  A280 correction factor is 0.169.  HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.

Scientific Research Applications

Chromophore Units in Conducting Polymers

A study by Yigit et al. (2015) explored derivatives of 2,5-dithienylpyrrole (SNS), including azobenzene, coumarin, and fluorescein, which are related to 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate. These compounds, when combined with a poly(2,5-dithienylpyrrole) (PSNS) backbone, significantly influence the electronic and optoelectronic behaviors of conducting polymers. This research contributes to understanding the application of such compounds in electrochromic devices and optoelectronics.

Hybrid Anti-inflammatory Pharmaceuticals

Kodela et al. (2012) synthesized new hybrids of aspirin, including NOSH compounds that resemble the structure of 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate. These compounds exhibit significant growth inhibition in various human cancer cell lines, indicating potential applications in anti-inflammatory and cancer treatment pharmaceuticals. See their findings here.

New Hybrid Anticonvulsants

Kamiński et al. (2015) investigated derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide, similar in structure to the compound , for their potential as new hybrid anticonvulsant agents. Their research indicates significant potential in developing new treatments for epilepsy. Details of their research can be found here.

Synthesis of Heterobifunctional Coupling Agents

Reddy et al. (2005) developed an efficient synthesis method for a heterobifunctional coupling agent closely related to 2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate. This advancement is critical for chemoselective conjugation in proteins and enzymes, indicating its application in biochemical research and drug development. Read more about their work here.

Coordination with Rhenium Complexes

Habarurema et al. (2019) reported on rhenium complexes that include derivatives similar to the compound . Their findings offer insights into the reactivity and potential applications of these complexes in catalysis and material science. Find the details of their study here.

properties

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O7/c35-27-9-10-28(36)34(27)41-31(39)18-3-6-21(30(37)38)24(15-18)29-22-7-4-19(32-11-1-12-32)16-25(22)40-26-17-20(5-8-23(26)29)33-13-2-14-33/h3-8,15-17H,1-2,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUIXAGWHCMXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Reactant of Route 2
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Reactant of Route 3
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Reactant of Route 4
Reactant of Route 4
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Reactant of Route 5
Reactant of Route 5
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate
Reactant of Route 6
Reactant of Route 6
2-(3,6-Di(azetidin-1-yl)xanthylium-9-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.